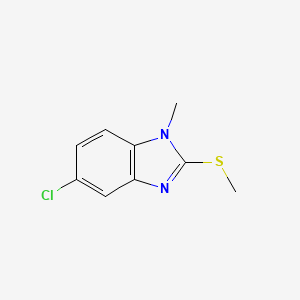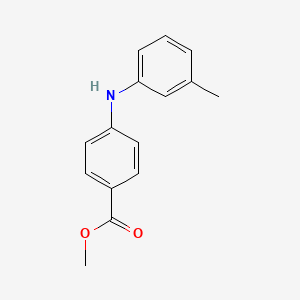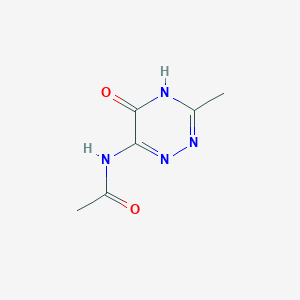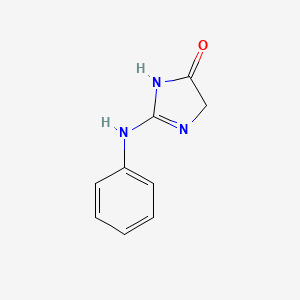
1,8-bis(6-chloro-9H-purin-9-yl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(6-chloro-9H-purin-9-yl)octane is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids This compound is characterized by the presence of two 6-chloro-9H-purin-9-yl groups attached to an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-bis(6-chloro-9H-purin-9-yl)octane typically involves the reaction of 6-chloropurine with 1,8-dibromooctane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(6-chloro-9H-purin-9-yl)octane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the purine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The purine rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine N-oxides.
Aplicaciones Científicas De Investigación
1,8-Bis(6-chloro-9H-purin-9-yl)octane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Medicine: Research into the potential therapeutic applications of purine derivatives includes their use as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mecanismo De Acción
The mechanism of action of 1,8-bis(6-chloro-9H-purin-9-yl)octane involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms in the purine rings can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and π-π stacking interactions, which contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: A simpler purine derivative with a single chlorine atom. It is used as a building block for the synthesis of more complex purine derivatives.
1,8-Dibromooctane: An alkylating agent used in the synthesis of various organic compounds, including 1,8-bis(6-chloro-9H-purin-9-yl)octane.
9H-Purine: The parent compound of the purine family, which serves as a fundamental building block in biochemistry.
Uniqueness
This compound is unique due to its dual purine structure connected by an octane chain This unique structure allows for the exploration of new chemical reactions and biological interactions that are not possible with simpler purine derivatives
Propiedades
| 139120-35-7 | |
Fórmula molecular |
C18H20Cl2N8 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
6-chloro-9-[8-(6-chloropurin-9-yl)octyl]purine |
InChI |
InChI=1S/C18H20Cl2N8/c19-15-13-17(23-9-21-15)27(11-25-13)7-5-3-1-2-4-6-8-28-12-26-14-16(20)22-10-24-18(14)28/h9-12H,1-8H2 |
Clave InChI |
GHMRSUSCBCJJOR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=N1)Cl)N=CN2CCCCCCCCN3C=NC4=C3N=CN=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
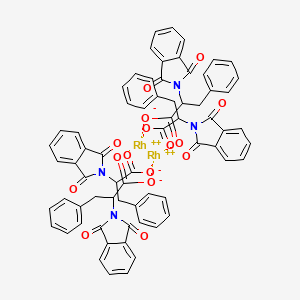
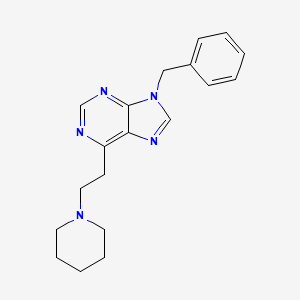
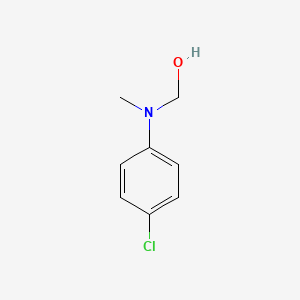
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
